molecular formula C23H21Cl3N2O2S B2694592 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-2,4,5-trichlorobenzene CAS No. 325813-77-2

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-2,4,5-trichlorobenzene

Cat. No.: B2694592
CAS No.: 325813-77-2
M. Wt: 495.84
InChI Key: SAUYANVOZPFYOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-2,4,5-trichlorobenzene typically involves multiple steps, starting with the preparation of the piperazine derivative and subsequent sulfonylation and chlorination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of high-efficiency reactors, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-2,4,5-trichlorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives of the original compound .

Scientific Research Applications

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-2,4,5-trichlorobenzene has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-2,4,5-trichlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-2,4,5-trichlorobenzene is unique due to its specific substitution pattern and the presence of both piperazine and sulfonyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it valuable for research and development .

Properties

IUPAC Name

1-benzhydryl-4-(2,4,5-trichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl3N2O2S/c24-19-15-21(26)22(16-20(19)25)31(29,30)28-13-11-27(12-14-28)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,23H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUYANVOZPFYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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